molecular formula C26H25N3O2 B3904019 2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole

2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole

Cat. No. B3904019
M. Wt: 411.5 g/mol
InChI Key: BMNFKIUBKYUBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole is not fully understood. However, it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which are known to play a crucial role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting the growth and survival of neurons. Moreover, it has also been found to exhibit antioxidant and anti-inflammatory properties, which can help protect the brain from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole in lab experiments is its high potency and selectivity. It has been found to exhibit a high affinity for the serotonergic and dopaminergic receptors in the brain, which can help to minimize off-target effects. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole. One of the potential areas of application is in the treatment of neurodegenerative disorders such as Alzheimer's disease. Moreover, it can also be investigated for its potential use in the treatment of other psychiatric disorders such as schizophrenia and bipolar disorder. Furthermore, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties can also be explored to improve its potential therapeutic applications.
Conclusion:
In conclusion, 2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method is efficient and reproducible, and it has been extensively studied for its potential use in the treatment of several psychiatric and neurodegenerative disorders. The exact mechanism of action is not fully understood, but it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. Moreover, it has been found to exhibit several biochemical and physiological effects, including the increase of BDNF levels and the exhibit of antioxidant and anti-inflammatory properties. Despite its potential advantages, there are also limitations in its use in lab experiments, such as its poor solubility in water. However, there are several future directions for research, including its potential application in the treatment of neurodegenerative disorders, the investigation of its pharmacokinetic properties, and the development of more efficient synthesis methods.

Scientific Research Applications

2-benzyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antidepressant, anxiolytic, and antipsychotic properties in preclinical studies. Moreover, it has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

(2-benzyl-1,3-benzoxazol-5-yl)-(4-methyl-3-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-28-14-15-29(18-23(28)20-10-6-3-7-11-20)26(30)21-12-13-24-22(17-21)27-25(31-24)16-19-8-4-2-5-9-19/h2-13,17,23H,14-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNFKIUBKYUBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OC(=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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